BBMP
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BBMP typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. One common method involves the reaction of 4-bromo-2-methylpyridazin-3-one with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated and sulfonylated intermediates.
Chemical Reactions Analysis
Types of Reactions
BBMP can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
BBMP has several scientific research applications:
Neurodegenerative Disorders: As a PTP inhibitor, it shows potential in preventing mitochondrial dysfunction associated with neurodegenerative diseases.
Mitochondrial Studies: It is used to study mitochondrial permeability and its role in cell death and survival.
Pharmacological Research: The compound’s ability to modulate mitochondrial function makes it a candidate for drug development targeting various diseases.
Mechanism of Action
The primary mechanism of action of BBMP involves the inhibition of the permeability transition pore (PTP) in mitochondria. By preventing the opening of the PTP, the compound helps maintain mitochondrial membrane potential and prevents the release of pro-apoptotic factors like cytochrome c. This action is crucial in protecting cells from Ca²⁺-induced mitochondrial depolarization and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylsulfonyl)-4-chloro-2-methyl-2,3-dihydropyridazin-3-one
- 5-(Benzylsulfonyl)-4-fluoro-2-methyl-2,3-dihydropyridazin-3-one
- 5-(Benzylsulfonyl)-4-iodo-2-methyl-2,3-dihydropyridazin-3-one
Uniqueness
Compared to its analogs, BBMP is unique due to its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards the PTP, making it a valuable tool in mitochondrial research .
Properties
IUPAC Name |
5-benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-15-12(16)11(13)10(7-14-15)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYBAMRYLSLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)S(=O)(=O)CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379180 | |
Record name | 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97120-13-3 | |
Record name | 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Benylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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